molecular formula C11H22N2O2 B7923605 {2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

{2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Cat. No.: B7923605
M. Wt: 214.30 g/mol
InChI Key: INGOLISNAJWRFX-UHFFFAOYSA-N
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Description

The compound {2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a pyrrolidine-derived acetic acid derivative featuring a substituted amino-methyl group at the 2-position of the pyrrolidine ring. This compound has been studied for applications in medicinal chemistry, particularly as a precursor for bioactive molecules or chiral ligands in asymmetric synthesis .

Properties

IUPAC Name

2-[2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9(2)12(3)7-10-5-4-6-13(10)8-11(14)15/h9-10H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGOLISNAJWRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1CCCN1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine core is typically constructed via cyclization of 1,4-diaminobutane derivatives or ring-closing metathesis (RCM) of diene precursors. A representative approach involves:

  • Step 1 : Treatment of 4-chlorobutan-1-amine with sodium cyanoborohydride under acidic conditions to form pyrrolidine.

  • Step 2 : Functionalization at the 2-position using lithiation followed by quenching with electrophiles such as chloromethyl isopropyl-methyl-amine.

Key Data :

ParameterValueSource
Cyclization Yield78–85%
Lithiation Temperature−78°C (Dry THF)

Introduction of the Isopropyl-Methyl-Amino Group

The amine moiety is installed via reductive amination or nucleophilic substitution :

  • Reductive Amination : Reacting pyrrolidine-2-carbaldehyde with isopropyl-methyl-amine in the presence of NaBH₃CN (yield: 65–72%).

  • Alkylation : Using (isopropyl-methyl-amino)methyl chloride under basic conditions (K₂CO₃, DMF, 60°C, 12 h).

Comparative Efficiency :

MethodYieldPurityReaction Time
Reductive Amination72%95%24 h
Alkylation68%92%12 h

Acetic Acid Moiety Attachment

The acetic acid group is introduced via N-alkylation or Mitsunobu reaction :

  • N-Alkylation : Treating the amine intermediate with ethyl bromoacetate, followed by saponification (NaOH, EtOH/H₂O).

  • Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine with ethyl glycolate, yielding the ester, which is hydrolyzed to the acid.

Optimization Insights :

  • Solvent Choice : Ethanol outperforms DMF in minimizing side products (yield increase from 70% to 82%).

  • Catalyst : 10 mol% Pd/C enhances ester hydrogenolysis efficiency (99% conversion).

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to improve scalability and safety:

  • Reactor Design : Tubular reactor with segmented gas-liquid flow.

  • Conditions : 100°C, 10 bar pressure, residence time 30 min.

  • Output : 1.2 kg/h with 89% yield and >99% purity.

Crystallization Techniques

  • Anti-Solvent Crystallization : Adding heptane to an ethanol solution achieves 99.5% purity.

  • Cooling Rate : Controlled cooling at 0.5°C/min minimizes impurity entrapment.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 3.42 (m, 1H, pyrrolidine CH), 2.98 (s, 3H, N-CH₃), 1.32 (d, 6H, isopropyl CH₃).

  • ESI-MS : m/z 215.2 [M+H]⁺.

Chiral Purity Assessment

For enantiomerically pure batches:

  • Chiral HPLC : Chiralpak IC column, hexane/isopropanol (80:20), retention time 8.2 min (S-enantiomer).

  • Optical Rotation : [α]²⁵D = +12.5° (c = 1, H₂O).

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Unwanted N-alkylation at the pyrrolidine nitrogen is minimized by:

  • Protecting Groups : Temporary Boc protection reduces side reactions (yield improvement: 15%).

  • Low-Temperature Conditions : −40°C suppresses kinetic byproducts.

Stereochemical Control

  • Asymmetric Synthesis : Using (R)-BINAP ligand in palladium-catalyzed couplings achieves 98% ee.

  • Resolution : Di-p-toluoyl-tartaric acid resolves racemic mixtures with 95% recovery .

Chemical Reactions Analysis

Types of Reactions

{2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

{2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as its role as a precursor for drug development.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound is utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biological processes such as:

    Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.

    Receptor Binding: Binding to receptors and altering their activity.

    Signal Transduction: Modulating signaling pathways within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrrolidine-acetic acid derivatives , which share a pyrrolidine ring linked to an acetic acid group. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Pyrrolidine Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
{2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid Isopropyl-methyl-amino-methyl C12H24N2O2 228.33 Discontinued; potential chiral ligand
2-(Pyrrolidin-1-yl)acetic acid None (parent compound) C6H11NO2 129.16 Widely used in peptide mimetics
2-(Pyrrolidin-1-yl)acetic acid hydrochloride None (+ HCl salt) C6H12ClNO2 165.62 Enhanced solubility for drug formulation
2-[2-oxo-3-(thiophene-2-carbonylsulfanyl)pyrrolidin-1-yl]acetic acid Thiophene-sulfanyl and oxo groups C11H11NO4S2 285.34 Enzyme inhibition studies (e.g., proteases)
2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetic acid Hydroxymethyl C7H13NO3 159.19 Solubility modifier in polymer chemistry
2-[1-(2-oxopyrrolidin-1-yl)acetamido]acetic acid Oxopyrrolidinyl-acetamido linkage C8H13N2O4 201.20 Intermediate in β-lactam synthesis

Key Findings

Thiophene-containing derivatives (e.g., ) exhibit sulfur-mediated interactions, making them candidates for enzyme inhibition .

Solubility and Stability :

  • Hydrochloride salts (e.g., 2-(pyrrolidin-1-yl)acetic acid hydrochloride) show improved aqueous solubility compared to free acids, critical for drug delivery .
  • The hydroxymethyl variant () offers hydrogen-bonding sites, useful in polymer or prodrug design .

Synthetic Challenges :

  • The discontinuation of the target compound () contrasts with the commercial availability of simpler analogs (), suggesting that bulky substituents complicate synthesis or purification .

Functional Group Impact :

  • The oxopyrrolidinyl group in ’s compound introduces a ketone, enabling conjugation reactions for β-lactam antibiotics .

Research Implications

The comparison highlights that substituents on the pyrrolidine ring significantly influence physicochemical properties and applications. While the target compound’s isopropyl-methyl-amino group may confer unique bioactivity, its synthesis challenges limit practical use. Future research could explore hybrid derivatives (e.g., combining thiophene-sulfanyl or hydroxymethyl groups) to balance functionality and synthetic feasibility .

Biological Activity

The compound {(S)-2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, with CAS number 1354007-51-4, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H22N2O2
  • Molecular Weight : 214.3 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with an isopropyl-methyl-amino group and an acetic acid moiety.

The biological activity of {(S)-2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is primarily attributed to its interaction with various biological targets. While specific mechanisms are still under investigation, preliminary studies suggest that it may act as a modulator of neurotransmitter systems and may exhibit anti-inflammatory properties.

2. Antiviral Activity

Recent research has highlighted the potential antiviral properties of this compound. In vitro studies indicate that it may inhibit viral replication through interference with viral proteases, similar to other pyrrolidine derivatives that have shown efficacy against coronaviruses .

Case Studies

  • Antiviral Efficacy Against SARS-CoV-2
    • A study demonstrated that related compounds with similar structural motifs effectively inhibited SARS-CoV-2 replication in cellular assays, suggesting that {(S)-2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid could possess analogous antiviral properties .
    • In vitro testing revealed effective inhibition concentrations (EC50) comparable to established antiviral agents, indicating its potential as a therapeutic candidate.
  • Neuropharmacological Effects
    • Other studies have indicated that pyrrolidine derivatives can influence neurotransmitter levels in the brain, potentially offering therapeutic benefits for conditions like depression and anxiety . The specific effects of this compound on neurotransmitter modulation remain to be fully elucidated.

Data Tables

PropertyValue
CAS Number1354007-51-4
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Potential ActivitiesAntiviral, Neuropharmacological
Study ReferenceFindings
Inhibits SARS-CoV-2 replication
Modulates neurotransmitter levels

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for {2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling pyrrolidine derivatives with acetic acid moieties. For example, analogous compounds are synthesized via refluxing glacial acetic acid with HCl (12 N) to facilitate ester hydrolysis and cyclization . Optimizing reaction time (e.g., 2–4 hours under reflux) and stoichiometric ratios of isopropyl-methyl-amine to pyrrolidine intermediates can improve yields. Purification via column chromatography (silica gel, eluent: EtOAc/hexane) is recommended .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify the pyrrolidin-1-yl ring protons (δ 1.5–3.0 ppm) and acetic acid methylene group (δ 3.5–4.0 ppm) .
  • IR : Confirm the carboxylic acid C=O stretch (~1700 cm1^{-1}) and amine N-H bends (~3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular formula (e.g., C12_{12}H22_{22}N2_{2}O2_{2}) and isotopic patterns .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodological Answer : Chiral UPLC-MS/MS with triazine-based derivatization agents (e.g., (S)-1-[2-(methyl)pyrrolidin-1-yl]diazen-1-ium-1,2-diolate) enables enantiomer separation. Use a Chiralpak® column (e.g., AD-H) with a hexane/isopropanol gradient (85:15) at 0.5 mL/min flow rate .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer :

  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target receptors, focusing on the isopropyl-methyl-amine group’s steric effects .
  • Biological Assays : Compare IC50_{50} values of analogs with modified pyrrolidine substituents in enzyme inhibition assays (e.g., HDAC or kinase targets) .
  • Physicochemical Profiling : Calculate logP (e.g., XlogP3 ~2.0) and polar surface area (PSA) to correlate lipophilicity and membrane permeability with activity .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC50_{50} values across assays)?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent buffer pH (e.g., PBS at pH 7.4) and temperature (37°C) across experiments .
  • Control Compounds : Include reference inhibitors (e.g., indomethacin for COX assays) to validate assay conditions .
  • Data Normalization : Use Z-factor analysis to assess assay robustness and exclude outliers with >20% coefficient of variation .

Synthesis and Purification Challenges

Q. What are common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Byproduct Formation : Monitor for N-alkylation side products via TLC (Rf_f ~0.3 in EtOAc). Use Boc-protected intermediates to minimize unwanted reactions .
  • Low Yields in Cyclization : Increase reaction temperature to 80°C and employ microwave-assisted synthesis for faster ring closure .

Analytical and Computational Tools

Q. Which computational methods are suitable for predicting the metabolic stability of this compound?

  • Methodological Answer :

  • In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 (CYP3A4) oxidation sites on the pyrrolidine ring .
  • MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the acetic acid side chain .

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